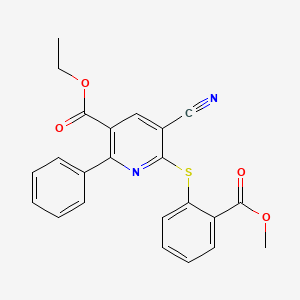
Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate (CAS: 306980-26-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects, and relevant case studies.
- Molecular Formula : C23H18N2O4S
- Molar Mass : 418.46 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 579.5 °C (predicted)
- pKa : -4.14 (predicted)
This compound exhibits a range of biological activities attributed to its structural components. The presence of the cyano group and the phenylsulfanyl moiety suggests potential interactions with various biological targets, including enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator of various receptors, affecting signal transduction pathways.
Biological Activity
Research indicates that this compound may possess significant anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Effects
Studies have shown that derivatives similar to this compound can reduce inflammation markers in vitro, suggesting a potential for treating inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent.
Antimicrobial Properties
Preliminary tests indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, although further studies are necessary to establish efficacy and mechanisms.
Case Studies
-
Case Study on Anti-inflammatory Activity :
A study conducted on similar compounds showed a reduction in TNF-alpha levels in macrophages treated with the compound, suggesting its utility in managing inflammatory responses . -
Case Study on Anticancer Efficacy :
In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics . -
Antimicrobial Testing :
A recent investigation into the antimicrobial properties of related compounds revealed promising results against Gram-positive bacteria, indicating potential applications in treating infections .
Summary of Biological Activities
Propriétés
IUPAC Name |
ethyl 5-cyano-6-(2-methoxycarbonylphenyl)sulfanyl-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-3-29-23(27)18-13-16(14-24)21(25-20(18)15-9-5-4-6-10-15)30-19-12-8-7-11-17(19)22(26)28-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMOOGYQKIJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














